(R)-1-(4-Fluorophenyl)ethanol
Overview
Description
Synthesis Analysis
Enantioselective synthesis of (R)-1-(4-Fluorophenyl)ethanol involves the reduction of prochiral 1-(4-fluorophenyl)ethanone. A notable method utilizes Daucus carota cells for bioreduction, yielding the product with significant enantiomeric excess (ee) and yield under optimized conditions involving various exogenous reducing agents like ethanol, isopropanol, or glucose (ChemChemTech, 2022).
Molecular Structure Analysis
The molecular structure of (R)-1-(4-Fluorophenyl)ethanol, including its intermediates and derivatives, has been elucidated using techniques like X-ray crystallography. The structure analysis reveals the presence of intermolecular hydrogen bonds contributing to the stability and reactivity of the compound (The Open Crystallography Journal, 2008).
Chemical Reactions and Properties
(R)-1-(4-Fluorophenyl)ethanol undergoes various chemical reactions, including condensation and dehydration, to form different compounds. For instance, its reaction with 2-methylpyridine and p-fluorobenzaldehyde through Knoevenagel condensation produces compounds with significant pharmaceutical relevance (Research on Chemical Intermediates, 2007).
Physical Properties Analysis
The physical properties of (R)-1-(4-Fluorophenyl)ethanol, such as solubility, melting point, and boiling point, are crucial for its application in chemical synthesis and drug formulation. These properties are determined through various analytical methods and are essential for the compound's handling and processing.
Chemical Properties Analysis
The chemical properties of (R)-1-(4-Fluorophenyl)ethanol, including its reactivity with other chemical substances, stereoselectivity, and stability, are foundational for its use in synthesizing more complex molecules. The presence of the fluorine atom significantly influences its chemical behavior, affecting the electron density and intermolecular interactions in molecular complexes (Physical chemistry chemical physics : PCCP, 2013).
Scientific Research Applications
Moreover, optimized enzymatic hydrolysis conditions for (R)-1-(3',4'-methylenedioxyphenyl) ethanol enhance the effectiveness of synthesizing Steganacin and Salmeterol (Biotechnology and Bioprocess Engineering, 2014). Phthalocyanine derivatives with (R)-1-(4-bromophenyl)ethoxy have shown higher quantum yield of reactive oxygen species generation and different interactions with mammary MCF-7 cells (Molecules, 2015). The study of the molecule's conformational landscape, particularly in supersonically expanded isomeric forms and their monohydrated clusters, has been a focus of research as well (Chemphyschem, 2009).
Safety And Hazards
“®-1-(4-Fluorophenyl)ethanol” is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(1R)-1-(4-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSORRYQPTKSV-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357381 | |
Record name | (R)-1-(4-Fluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Fluorophenyl)ethanol | |
CAS RN |
101219-68-5 | |
Record name | (R)-1-(4-Fluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-4-Fluoro-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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